molecular formula C15H9F3N2O2 B12917804 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one CAS No. 83800-85-5

2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one

Cat. No.: B12917804
CAS No.: 83800-85-5
M. Wt: 306.24 g/mol
InChI Key: GSQAQIYAEZQJSD-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one is a chemical compound based on the quinazolinone scaffold, a structure recognized as privileged in medicinal chemistry for its diverse biological activities . This scaffold is a core structural component in various biologically active compounds and clinical candidates, making it a valuable template in drug discovery research . Quinazolin-4(3H)-one derivatives, such as the one offered, are frequently investigated for their potential as antitumor agents. Related compounds have demonstrated potent, broad-spectrum cytotoxicity against a panel of human cancer cell lines, including colon, glioblastoma, breast, and lung cancers . The mechanism of action for many active quinazolinone derivatives involves the inhibition of tubulin polymerization, a validated target for anticancer drugs, which leads to cell cycle arrest at the G2/M phase and apoptosis . Furthermore, recent advancements have highlighted the utility of the quinazolin-4-one core in the development of non-peptidic, non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a key antiviral target . These inhibitors have shown excellent biochemical and cellular antiviral activity, positioning the quinazolin-4-one scaffold as a promising lead for the development of anti-COVID-19 drugs . This product is intended for research purposes to further explore these and other potential biochemical applications. For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

83800-85-5

Molecular Formula

C15H9F3N2O2

Molecular Weight

306.24 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-5-3-4-9(8-10)13-19-12-7-2-1-6-11(12)14(21)20-13/h1-8H,(H,19,20,21)

InChI Key

GSQAQIYAEZQJSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation of Anthranilamide with Substituted Aldehydes

This method is widely used for synthesizing quinazolin-4(1H)-one derivatives, including the target compound. The reaction involves the condensation of anthranilamide with a substituted aromatic aldehyde under catalytic conditions.

Procedure:

  • Anthranilamide (0.1 mmol) and 3-trifluoromethoxybenzaldehyde (0.1 mmol) are dissolved in water with a catalyst such as ZnO micelles.
  • The reaction mixture is stirred at 70°C until completion (monitored by TLC).
  • The product is filtered and recrystallized from ethanol to yield the pure compound.

Advantages:

  • Environmentally friendly (aqueous medium).
  • High yields with mild reaction conditions.
  • Catalyst reusability.

One-Pot Sequential Cascade Method

This method employs trifluoroacetic acid (TFA) as a trifluoromethylating agent and involves a one-pot reaction sequence.

Procedure:

  • Anthranilic acid and an amine are reacted with TFA in the presence of T3P (a coupling agent).
  • The reaction is carried out under controlled conditions to yield trifluoromethylated quinazolinones.
  • Purification involves standard extraction and recrystallization techniques.

Advantages:

  • High scalability (up to 80 g scale demonstrated).
  • Simplified reaction setup.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates for quinazolinone derivatives.

Procedure:

  • A mixture of anthranilamide, substituted aldehydes, and a palladium catalyst in toluene/dioxane is irradiated at 120°C for 20 minutes.
  • After cooling, the product is extracted and purified via column chromatography.

Advantages:

  • Rapid reaction times.
  • High efficiency under controlled microwave conditions.

Comparative Analysis of Methods

Method Catalyst/Agent Conditions Yield (%) Advantages
Condensation with aldehydes ZnO micelles Aqueous, 70°C High Eco-friendly, mild conditions
One-pot cascade TFA, T3P Organic solvents Up to 75% Scalable, simplified process
Microwave-assisted synthesis Pd catalyst Microwave, 120°C High Rapid reaction time
Reverse micelle catalysis ZnO micelles Aqueous, mild temperature Excellent Green chemistry approach

Notes on Optimization

Several factors influence the efficiency of these methods:

Chemical Reactions Analysis

2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, trifluoroacetimidoyl chlorides, and various amines. The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups .

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, which has a trifluoromethoxyphenyl group substitution. Quinazolinones are known for diverse biological activities and potential therapeutic uses.

Scientific Research Applications

This compound serves in a variety of scientific research applications:

  • Chemistry As a building block for synthesizing complex molecules and a catalyst in organic reactions.
  • Biology It has potential as an antimicrobial and antifungal agent.
  • Medicine It is under investigation for its antitumor, anticonvulsant, and anti-inflammatory properties.
  • Industry It is used in developing new materials with unique physical and chemical properties.

This compound, a quinazoline derivative, is known for various biological activities. Quinazoline derivatives have potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.

Structure-Activity Relationship (SAR)

Structural modifications influence the biological activity of quinazoline derivatives. The trifluoromethoxy group at the 3-position of the phenyl ring may enhance the compound's pharmacological properties. Modifications at various positions can significantly affect the compound's interaction with biological targets.

Key findings

  • Antibacterial Activity Quinazoline derivatives have shown antibacterial effects against Staphylococcus aureus and Escherichia coli. Electron-withdrawing groups like trifluoromethoxy can enhance binding affinity to bacterial targets, increasing efficacy.
  • Anticancer Activity Quinazoline derivatives exhibit cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HT-29 (colon cancer). Specific substituents can improve the inhibitory activity against key enzymes involved in tumor growth.

Anti-inflammatory Activity

Certain quinazolin-4(3H)-one derivatives have demonstrated anti-inflammatory activity . For example, a study on 2,3-substituted quinazolin-4(3H)-one derivatives showed that compounds 5a and 8a exhibited potential anti-inflammatory activity in tested animals .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound 3-(Trifluoromethoxy)phenyl at C2 C₁₅H₉F₃N₂O₂ High lipophilicity; electron-withdrawing -OCF₃ Not explicitly reported (structural focus)
3d () 4-(Trifluoromethoxy)phenyl (dihydroquinazolinone) C₁₅H₁₁F₃N₂O₂ Dihydro core; para-substituted -OCF₃ Potent larvicidal activity (90% mortality at 4 µg/mL)
4u () Perfluoroethyl at C2 C₁₇H₈F₇N₂O Bulkier perfluoroethyl group Synthetic focus; no activity data
7b () Triazolylmethoxy-phenyl C₂₄H₁₆F₃N₅O₂ Triazole ring introduces steric bulk Antimicrobial potential (yield: 90%)
15c () Fluoro-tetrahydrotriazolopyrazine-carbonyl C₂₃H₁₈F₄N₆O₄ Complex heterocyclic substituent Antihypertensive (α1-adrenergic blocker)
Key Observations :
  • Electron Effects : The -OCF₃ group in the target compound enhances electron withdrawal compared to methoxy (-OCH₃) or methylsulfonyl (-SO₂CH₃) groups in analogues like 42 and 43 (). This may improve binding to hydrophobic enzyme pockets .
  • Steric Considerations : Bulky substituents (e.g., triazolylmethoxy in 7b ) reduce conformational flexibility but may improve target selectivity .
  • Dihydro vs.
Key Observations :
  • Efficiency : Click chemistry (e.g., 7b ) and Suzuki-Miyaura couplings (e.g., 3d ) offer moderate-to-high yields (56–90%) .
  • Challenges : The target compound’s synthesis may require optimization, as analogues with similar substituents (e.g., 3d ) show moderate yields .
Key Observations :
  • Trifluoromethoxy Role : The para-trifluoromethoxy group in 3d () is critical for larvicidal activity, likely due to enhanced AChE binding and metabolic stability .
  • Activity Trade-offs : Bulkier substituents (e.g., triazolyl in 7b ) may improve antimicrobial activity but reduce solubility .

ADMET and Physicochemical Properties

  • Metabolic Stability : Fluorinated groups resist oxidative metabolism, extending half-life in vivo .
  • Toxicity: Dihydroquinazolinones (e.g., 3d) show favorable ADMET profiles, whereas triazole-containing derivatives (e.g., 7b) may require toxicity screening .

Biological Activity

The compound 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This article focuses on the biological activity of the specified compound, summarizing recent research findings, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. The trifluoromethoxy group at the 3-position of the phenyl ring in This compound is believed to enhance its pharmacological properties. Research has shown that modifications at various positions can significantly affect the compound's interaction with biological targets.

Key Findings:

  • Antibacterial Activity : Quinazoline derivatives have demonstrated substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups like trifluoromethoxy can enhance binding affinity to bacterial targets, leading to increased efficacy .
  • Anticancer Activity : Several studies have reported that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The presence of specific substituents can improve the inhibitory activity against key enzymes involved in tumor growth .

Biological Activities

The following table summarizes the biological activities associated with This compound and related quinazoline derivatives:

Activity Mechanism/Target References
AntibacterialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX enzymes
AntiviralSuppression of viral replication
AntioxidantScavenging free radicals

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various quinazoline derivatives, including those with trifluoromethoxy substitutions. Results indicated significant inhibition against Staphylococcus aureus, suggesting that structural modifications can enhance antibacterial properties .
  • Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 and HT-29 cell lines revealed that compounds similar to This compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. The mechanism was linked to the inhibition of EGFR signaling pathways .
  • Anti-inflammatory Activity : Research comparing quinazoline derivatives with traditional NSAIDs showed that certain compounds outperformed indomethacin in reducing inflammation in rat models, highlighting their potential as effective anti-inflammatory agents .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(3-(trifluoromethoxy)phenyl)quinazolin-4(1H)-one?

A one-pot sequential cascade synthesis using trifluoroacetic acid (TFA) as a CF₃ source and T3P (propylphosphonic anhydride) as a coupling/dehydrating agent is a widely adopted method. The reaction involves condensation of anthranilic acid derivatives with substituted amines, followed by cyclization. For example, 3-benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one (4a) was synthesized in 46% yield using TFA and T3P in toluene at 100°C for 16 hours . Optimization of solvent (e.g., ethanol for improved yields) and temperature is critical for scalability .

Q. How is the compound structurally characterized?

A combination of spectroscopic and chromatographic techniques is employed:

  • NMR : ¹H/¹³C NMR (400–500 MHz) confirms aromatic protons (δ 7.2–8.5 ppm) and trifluoromethoxy groups (δ 4.3–4.7 ppm) .
  • LC-MS : ESI+ mode validates molecular weight (e.g., [M+H]⁺ at m/z 307 for C₁₅H₉F₃N₂O₂) .
  • X-ray crystallography : Single-crystal analysis (e.g., methanol hemisolvate structure) provides bond-length data and spatial conformation .
  • DSC : Melting points (e.g., 180–185°C) confirm purity .

Q. What are the critical physico-chemical properties relevant to biological studies?

The compound has a molar mass of 306.24 g/mol (C₁₅H₉F₃N₂O₂) and moderate solubility in polar aprotic solvents (e.g., DMSO, THF). Stability studies under acidic/basic conditions are essential for in vitro assays, as the quinazolinone core may hydrolyze .

Advanced Research Questions

Q. How can derivatives of this compound be designed to modulate biological activity?

Substitutions at positions 2 and 3 of the quinazolinone core are explored to enhance target affinity:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve metabolic stability .
  • Heterocyclic appendages (e.g., morpholinyl, piperazinyl) enhance solubility and interaction with kinase ATP-binding pockets .
  • Example: 2-(5-morpholin-4-yl-thiophen-2-yl)-3-aryl derivatives showed potent NF-κB inhibition (IC₅₀ < 1 µM) .

Q. What mechanisms underlie its reported anti-cancer activity?

The compound inhibits glutaminolysis by targeting glutaminase (GLS), a key enzyme in cancer metabolism. Competitive binding studies (e.g., with CB-839, a clinical GLS inhibitor) reveal IC₅₀ values in the nanomolar range. Synergy with chemotherapeutics (e.g., cisplatin) is observed in xenograft models .

Q. How can structure-activity relationships (SAR) guide optimization?

  • Trifluoromethoxy group : Essential for hydrophobic interactions; replacing it with -OCH₃ reduces potency by 10-fold .
  • Quinazolinone core : Rigidity improves selectivity; saturation of the 2,3-dihydro ring diminishes activity .
  • Substituent position : Para-substituted aryl groups enhance solubility without compromising binding .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values across studies often arise from assay conditions:

  • Cellular vs. enzymatic assays : Differences in membrane permeability (logP = 2.8) affect intracellular accumulation .
  • Redox interference : Thiol-containing buffers (e.g., DTT) may reduce the quinazolinone scaffold, altering activity .
  • Orthogonal validation : Cross-checking with SPR (surface plasmon resonance) or ITC (isothermal calorimetry) ensures target specificity .

Q. How can reaction yields be improved for scale-up synthesis?

  • Solvent optimization : Ethanol increases yields (e.g., 81% for 4-isopropyl-2-(trifluoromethyl)quinazoline) compared to toluene .
  • Catalyst screening : Pd/C or Ni catalysts improve cyclization efficiency for electron-deficient substrates .
  • Workflow integration : In-line purification (e.g., flash chromatography) reduces decomposition of intermediates .

Methodological Considerations

  • Synthetic Challenges : The trifluoromethoxy group’s electron-withdrawing nature necessitates anhydrous conditions to prevent hydrolysis .
  • Data Reproducibility : Batch-to-batch variability in T3P reagent purity (≥95% required) impacts reaction consistency .
  • Biological Assays : Use of stable isotope-labeled analogs (e.g., ¹⁹F-NMR probes) aids pharmacokinetic tracking in vivo .

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